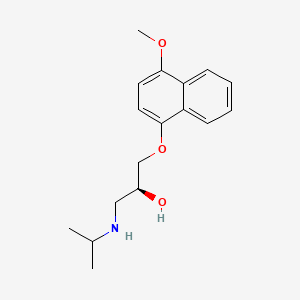

(S)-4-Hydroxy 4'-Methoxy Propranolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

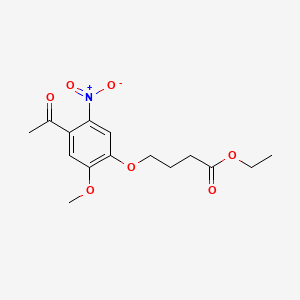

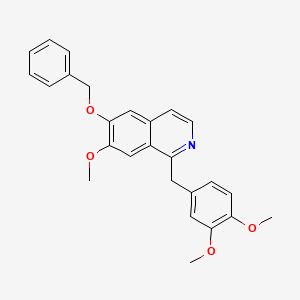

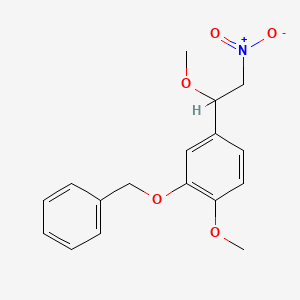

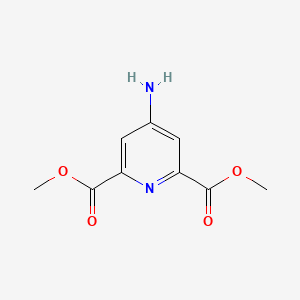

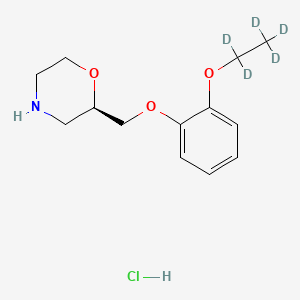

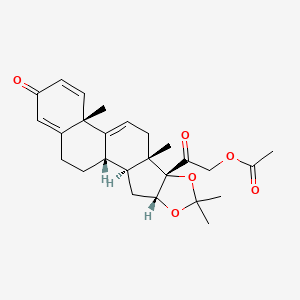

“(S)-4-Hydroxy 4’-Methoxy Propranolol” is a protected (S)-Propranolol metabolite . Its molecular formula is C17H23NO3 and it has a molecular weight of 289.37 .

Molecular Structure Analysis

The molecular structure of “(S)-4-Hydroxy 4’-Methoxy Propranolol” is based on its molecular formula, C17H23NO3 . Unfortunately, I could not find more detailed information on its molecular structure.Applications De Recherche Scientifique

Microbial Biotransformation

The microbial production of phase I and II metabolites of propranolol, including (S)-4-Hydroxy 4'-Methoxy Propranolol, has been explored. Fungal strains such as Absidia sp. and Cunninghamella sp. have been used for the biotransformation of propranolol enantiomers, resulting in the hydroxylation of the compounds. This process is significant for understanding the metabolic pathways and potentially for synthesizing specific metabolites for further study (Marvalin & Azerad, 2011).

Analytical Detection in Human Plasma

A sensitive and reliable method for the simultaneous determination of propranolol and its hydroxyl metabolite, including 4-Hydroxy Propranolol, in human plasma has been developed. This method involves solid-phase extraction and liquid chromatography/electrospray tandem mass spectrometry, highlighting the importance of analytical techniques in detecting and quantifying the presence of propranolol and its metabolites in biological samples (Partani et al., 2009).

Enzymatic Activity and Racial Differences

Studies have shown that enzymes CYP1A2 and CYP2D6 are involved in the 4-hydroxylation of propranolol, indicating significant racial differences in metabolic activity. This research contributes to understanding how genetic variations can affect drug metabolism, potentially impacting therapeutic efficacy and safety (Johnson et al., 2000).

Enantioselective Biotransformation by Endophytic Fungi

Endophytic fungi have been studied for their ability to enantioselectively biotransform propranolol into its active metabolite 4-Hydroxypropranolol. This research highlights the potential of utilizing endophytic fungi as biocatalysts for producing specific enantiomers of drug metabolites, which can be crucial for drug development and synthesis (Borges et al., 2011).

Propriétés

IUPAC Name |

(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Hydroxy 4'-Methoxy Propranolol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)